molecular formula C9H14N2O2S B13490952 tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate

Cat. No.: B13490952
M. Wt: 214.29 g/mol
InChI Key: QAPUDWMGTYTBEW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate: is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a sulfanyl group (–SH) and a tert-butyl ester group in its structure makes it an interesting compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is primarily based on its ability to interact with biological targets through its sulfanyl and pyrazole moieties. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • tert-Butyl 2-(1H-pyrazol-4-yl)acetate
  • tert-Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate
  • tert-Butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate

Comparison: tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group allows for additional functionalization and interaction with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 2-(4-sulfanylpyrazol-1-yl)acetate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)6-11-5-7(14)4-10-11/h4-5,14H,6H2,1-3H3

InChI Key

QAPUDWMGTYTBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)S

Origin of Product

United States

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